molecular formula C15H14N2O3S B2456931 N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-64-4

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2456931
M. Wt: 302.35
InChI Key: WBRJOHKLLPFQLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that is currently under investigation for its potential use in treating various types of cancers, including lymphoma and leukemia. It works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote the growth and survival of cancer cells.

Scientific Research Applications

Antimicrobial and Antifungal Activity

A series of thiazolidine-2,4-dione carboxamide and amino acid derivatives, related to the structure of interest, demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One particular compound showed notable antibacterial activity against Gram-positive bacteria, specifically S. aureus (Alhameed et al., 2019).

Antiviral Activity

Thiazole C-nucleosides have shown potential in vitro activity against several viruses, including type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds also inhibited purine nucleotide biosynthesis, indicating a possible mechanism for their antiviral activity (Srivastava et al., 1977).

Corrosion Inhibition

Thiazole derivatives have been studied for their effectiveness in inhibiting the corrosion of mild steel in sulfuric acid solutions. Molecular dynamics simulations and experimental studies indicated that these compounds act as mixed-type inhibitors, with one derivative showing preferred adsorption and thus enhanced inhibition performance (Khaled & Amin, 2009).

Antimicrobial Activity of Heterocyclic Amides

A thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi. This suggests potential for pharmacological and medical applications (Cakmak et al., 2022).

Removal of Heavy Metals from Industrial Wastes

A novel magnetic nanoadsorbent based on thiazole derivatives has been utilized for the removal of Zn2+ and Cd2+ ions from industrial wastes. The adsorbent demonstrated high adsorption capacities, stability, reusability, and easy separation, making it an effective solution for waste water treatment (Zargoosh et al., 2015).

Photoreactions with Singlet Oxygen

The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole in the presence of singlet oxygen resulted in various photolysis products, indicating the compound's reactivity under specific light conditions. This could have implications for its stability and reactivity in pharmaceutical or material science applications (Mahran et al., 1983).

Anti-Parasitic Drugs

The thiazolide nitazoxanide, related to the compound of interest, exhibits a broad spectrum of activities against intestinal and tissue-dwelling helminths, protozoa, and enteric bacteria. Its mechanism of action includes the inhibition of the functional activity of certain enzymes in pathogens, demonstrating its potential as an anti-parasitic drug (Hemphill et al., 2007).

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-10-2-4-11(5-3-10)12-9-21-15(16-12)17-14(18)13-8-19-6-7-20-13/h2-5,8-9H,6-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRJOHKLLPFQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(p-tolyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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